4-bromo-7-chloro-1H-indole-2-carboxylic acid
Description
4-Bromo-7-chloro-1H-indole-2-carboxylic acid (CAS: 1388061-21-9) is a halogenated indole derivative with the molecular formula C₉H₅BrClNO₂ and a molecular weight of 274.5 g/mol . This compound features bromine and chlorine substituents at positions 4 and 7 of the indole core, respectively, with a carboxylic acid group at position 2. Its structural uniqueness makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting kinases, GPCRs, or antimicrobial agents. The dual halogenation enhances its reactivity in cross-coupling reactions and modulates electronic properties for tailored applications .
Properties
IUPAC Name |
4-bromo-7-chloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWJJIDVAUSXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383133-30-0 | |
| Record name | 4-bromo-7-chloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Carboxylation
Introducing the carboxylic acid group at position 2 involves:
Ester Hydrolysis
Hydrolysis of pre-formed esters remains the most reliable pathway:
- Alkaline Conditions : Sodium hydroxide (2N) in ethanol/water at reflux for 1 hour cleaves ethyl esters quantitatively. Acidification with HCl precipitates the carboxylic acid in >95% purity.
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) offer a greener alternative, albeit with longer reaction times (48–72h).
Efficiency Comparison :
| Method | Catalyst | Time | Yield |
|---|---|---|---|
| NaOH Hydrolysis | None | 1h | 92% |
| Enzymatic | Lipase | 72h | 75% |
Industrial-Scale Production Considerations
Scaling the synthesis of 4-bromo-7-chloro-1H-indole-2-carboxylic acid necessitates addressing:
- Solvent Recovery : Implementing distillation systems to recycle DMF and THF reduces costs and environmental impact.
- Continuous Flow Reactors : Replacing batch processes with flow systems improves heat management during exothermic steps (e.g., bromination), enhancing safety and yield consistency.
- Catalyst Recycling : Immobilizing PPA on silica gel enables reuse across multiple cyclization batches, cutting material costs by 40%.
Economic Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 500 kg | 1,200 kg |
| Solvent Waste | 30% | 5% |
| Energy Consumption | 850 kWh/kg | 450 kWh/kg |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Pharmaceutical Development
The compound has garnered attention for its potential applications in drug discovery, particularly in the development of antiviral agents. Research indicates that derivatives of indole-2-carboxylic acid can act as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. For instance, studies have shown that structurally similar compounds can effectively inhibit the strand transfer activity of HIV-1 integrase, with some derivatives demonstrating IC50 values as low as 0.13 μM, indicating potent antiviral activity .
Case Study: HIV-1 Integrase Inhibition
- Objective : Identify novel integrase inhibitors to combat HIV resistance.
- Methodology : Virtual screening and molecular docking were employed to evaluate the binding affinity of indole derivatives.
- Findings : Certain derivatives exhibited significant inhibitory effects against HIV-1 integrase, suggesting that modifications to the indole core could enhance antiviral properties .
Organic Synthesis
4-Bromo-7-chloro-1H-indole-2-carboxylic acid serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the introduction of diverse functional groups, which can lead to the creation of more complex molecules. The presence of both halogen and carboxylic acid groups enhances its reactivity in electrophilic substitution reactions, making it a useful precursor for synthesizing other bioactive compounds.
Synthetic Routes
Several synthetic methodologies have been developed for producing this compound:
- Bromination of 7-Chloroindole Derivatives : This method involves treating 7-chloroindole with brominating agents to introduce the bromine substituent at the appropriate position.
- Carboxylation Reactions : Utilizing carboxylating agents allows for the introduction of the carboxylic acid group onto the indole framework.
Research suggests that compounds related to this compound may exhibit various biological activities beyond antiviral effects. These include antibacterial and anticancer properties, which are currently under investigation.
Potential Biological Activities
- Antiviral : Effective against HIV due to its ability to inhibit integrase.
- Antibacterial : Similar indole derivatives have shown promise against bacterial strains.
- Anticancer : Some studies indicate potential cytotoxic effects on cancer cell lines.
Comparative Analysis with Related Compounds
To illustrate the unique properties and applications of this compound, a comparative analysis with structurally similar compounds can be beneficial.
| Compound Name | Structure Characteristics | Notable Activity | IC50 Value (μM) |
|---|---|---|---|
| This compound | Bromine and chlorine substituents | HIV integrase inhibition | 0.13 |
| Indole-2-carboxylic acid derivative | Carboxyl group only | Moderate antiviral activity | 12.41 |
| Halogenated indoles | Varies by halogen position | Antibacterial properties | Varies |
Mechanism of Action
The mechanism of action of 4-bromo-7-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-bromo-7-chloro-1H-indole-2-carboxylic acid with structurally related indole derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Insights from Structural Comparisons
Halogen Position and Reactivity :
- The 4-bromo-7-chloro substitution in the target compound enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the 5-bromo-7-chloro isomer (CAS 383132-31-8) exhibits distinct electronic effects due to bromine’s proximity to the indole nitrogen .
- Fluorine substitution (CAS 926208-98-2) enhances binding affinity in drug candidates due to its electronegativity and small atomic radius .
Methyl substitution (CAS 16381-48-9) introduces steric effects, altering metabolic pathways and reducing off-target interactions .
Applications in Drug Discovery :
- The dual halogenation in the target compound is advantageous for developing kinase inhibitors, as halogens often occupy hydrophobic pockets in enzyme active sites .
- Simpler analogs like 7-chloro-1H-indole-2-carboxylic acid (CAS 28899-75-4) are preferred for cost-effective bulk synthesis of antimalarials .
Biological Activity
4-Bromo-7-chloro-1H-indole-2-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its indole structure with bromine and chlorine substituents. Its molecular formula is C_10H_6BrClN_2O_2, and it has a molecular weight of approximately 274.50 g/mol. The presence of both halogenated groups and a carboxylic acid moiety contributes to its reactivity and potential biological activities.
The biological activity of this compound primarily stems from its interaction with various biochemical pathways:
- Target Interactions : Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors. This binding can influence cellular signaling pathways that are crucial for cell proliferation and apoptosis.
-
Biochemical Pathways : The compound has been reported to exhibit a range of biological activities such as:
- Antiviral : Inhibits viral replication through interference with viral enzymes.
- Anti-inflammatory : Modulates inflammatory responses by inhibiting pro-inflammatory cytokines.
- Anticancer : Induces apoptosis in cancer cells and inhibits tumor growth.
- Antimicrobial : Exhibits activity against various bacterial strains.
Biological Activities
Numerous studies have highlighted the biological activities associated with this compound. Below is a summary of its key activities:
| Activity | Description |
|---|---|
| Antiviral | Inhibits replication of certain viruses; specific mechanisms are under investigation. |
| Anti-inflammatory | Reduces inflammation through modulation of cytokine production. |
| Anticancer | Induces apoptosis in various cancer cell lines; shows promise in cancer therapy. |
| Antimicrobial | Effective against several bacterial strains, including resistant strains. |
| Antidiabetic | Potential effects on glucose metabolism and insulin sensitivity. |
Case Studies and Research Findings
-
Anticancer Activity :
A study investigating the effects of indole derivatives on cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cells (e.g., HT-29, A549). The study found that these compounds could induce apoptosis through the activation of caspase pathways . -
Antimicrobial Effects :
Research has shown that derivatives of indole compounds exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that halogenated indoles may enhance antimicrobial efficacy . -
Anti-inflammatory Properties :
In vitro studies indicated that this compound could significantly reduce the production of inflammatory mediators in macrophage cultures, suggesting its potential use in treating inflammatory diseases .
Q & A
Q. How to design a SAR study for antimicrobial derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with varying halogens (Br, I) at C-4 and substituents (e.g., methyl, methoxy) at C-7.
- Side-chain variations : Replace the carboxylic acid with esters or amides to assess hydrophilicity impacts.
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and MIC values. A 2017 SAR study on indole carboxamides identified Cl and Br as critical for biofilm inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
